![molecular formula C9H6ClF4NO2 B1519274 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate CAS No. 1087798-01-3](/img/structure/B1519274.png)
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate (TFC) is a fluorinated carbamate compound that has been widely used in organic synthesis, pharmaceuticals, and other scientific applications. TFC is a versatile reagent that is used to synthesize a variety of compounds and its unique properties make it an attractive choice for applications in the lab. In
Scientific Research Applications
Fluorescent Probes in Chemical Biology
The compound “2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate” can be utilized in the development of fluorescent probes, which are essential tools in chemical biology. These probes allow for the visualization and tracking of biological processes at the molecular level .
Catalysts in Organic Reactions
Carbamate compounds serve as catalysts in various organic reactions, particularly in the production of specialty polymers where they help control molecular weight and other polymer characteristics .
Prodrugs for Enhanced Stability
Carbamates can act as prodrugs for amines or alcohols and phenols, enhancing hydrolytic stability and delaying first-pass metabolism, which is crucial for drug efficacy .
Therapeutic Agents in Drug Discovery
Organic carbamates are structural elements of many approved therapeutic agents, playing a significant role in modern drug discovery and medicinal chemistry .
Pesticides in Agriculture
Carbamates are widely used as pesticides due to their effectiveness and mode of action, making them one of the best options for pest control in modern agriculture .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO2/c10-6-3-5(1-2-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBAQGXPKDBHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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